molecular formula C16H11ClF3NO6 B2755539 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid CAS No. 50594-48-4

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid

Cat. No.: B2755539
CAS No.: 50594-48-4
M. Wt: 405.71
InChI Key: AYMJPOLWBACNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a nitro group, and a chloro-substituted phenoxy group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: The nitration of 2-chloro-4-(trifluoromethyl)phenol to introduce the nitro group.

    Etherification: The reaction of the nitrated compound with 2-nitrophenol under basic conditions to form the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific pathways influenced by its functional groups.

Industry

In industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

    Fluoroglycofen: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid ester with ethyl glycolate.

Uniqueness

Compared to similar compounds, 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid has a unique propanoic acid moiety, which can influence its reactivity and interaction with biological targets. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO6/c1-8(15(22)23)26-14-7-10(3-4-12(14)21(24)25)27-13-5-2-9(6-11(13)17)16(18,19)20/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJPOLWBACNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.